molecular formula C30H24N2O3 B10957196 2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10957196
M. Wt: 460.5 g/mol
InChI Key: NTVSHCNSDAXJFE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, followed by the introduction of the methoxyphenyl, methyl, and phenoxyphenyl groups. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethoxyphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide
  • 2-(2,4-dimethylphenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide

Uniqueness

2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H24N2O3

Molecular Weight

460.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methyl-N-(4-phenoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C30H24N2O3/c1-20-28(30(33)31-22-14-18-25(19-15-22)35-24-8-4-3-5-9-24)26-10-6-7-11-27(26)32-29(20)21-12-16-23(34-2)17-13-21/h3-19H,1-2H3,(H,31,33)

InChI Key

NTVSHCNSDAXJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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